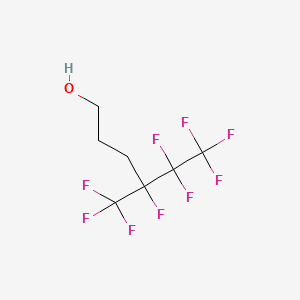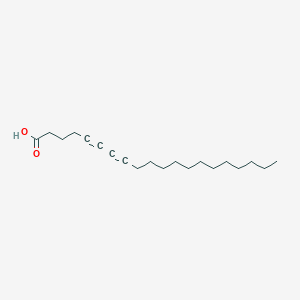
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol
Descripción general
Descripción
“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” is a chemical compound with the CAS number 239463-96-8 . It is related to “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid”, which has a molecular weight of 292.1 .
Molecular Structure Analysis
The InChI code for the related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is a liquid at ambient temperature . More specific physical and chemical properties of “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” are not available in the sources I found.Aplicaciones Científicas De Investigación
Hydrogen-Bonded Molecular Crystals
A study by Maly et al. (2007) explores the engineering of hydrogen-bonded molecular crystals using hexaphenylbenzene derivatives. This research highlights the importance of molecular design in creating predetermined crystal properties, such as high hydrogen bond counts and guest volume accessibility, which are crucial for developing advanced materials with specific functionalities (Maly, Gagnon, Maris, & Wuest, 2007).
Polymer Precursors from Bio-Based Chemicals
Buntara et al. (2012) conducted catalyst screening studies on converting hexanetriol to hexanediol, a valuable polymer precursor. This work underscores the potential of using bio-based chemicals for synthesizing important industrial compounds, aligning with sustainability goals in material science (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).
Gold Clustering in Molecular Complexes
Research by López‐de‐Luzuriaga et al. (1997) on gold clustering in long-chain thiols and amines provides insights into the structural and bonding characteristics of gold in various molecular complexes. Understanding these interactions is crucial for applications in catalysis and material science (López‐de‐Luzuriaga, Sladek, Schier, & Schmidbaur, 1997).
Polymerization Catalysis
Yashiro et al. (2010) investigated the polymerization of cyclosiloxanes using triflic acid and metal triflates, shedding light on the catalytic processes that govern polymer synthesis. This research contributes to the development of new polymeric materials with tailored properties (Yashiro, Kricheldorf, & Schwarz, 2010).
Redox Systems in Organic Chemistry
A study by Han et al. (2008) on hexakis(4-(N-butylpyridylium))benzene showcases the exploration of redox systems in organic chemistry, providing a basis for developing new materials and reactions based on electron transfer processes (Han, Vaid, & Rheingold, 2008).
Safety And Hazards
The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” has a GHS05 pictogram, indicating that it is corrosive. The signal word is “Danger”, and the hazard statement is H314, indicating that it causes severe skin burns and eye damage. The precautionary statement is P270, advising not to eat, drink, or smoke when using this product .
Propiedades
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNVWOCZLNZDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379357 | |
| Record name | 3(Perfluoro-2-butyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol | |
CAS RN |
239463-96-8 | |
| Record name | 3(Perfluoro-2-butyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)

![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)










